Nip 502
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Overview
Description
NIP 502, also known as 4-chloro-5-(3-ethoxy)-4-phenoxybenzamine)-3(2H)-pyridazinone, is a pyridazinone derivative. It has been primarily studied for its potential use in treating respiratory diseases, particularly asthma. This compound exhibits immunosuppressant properties and has shown effectiveness in inhibiting antigen-induced bronchial responses and allergic reactions in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NIP 502 involves multiple steps, starting with the preparation of the pyridazinone core. The key steps include:
Formation of the Pyridazinone Core: The pyridazinone core is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The introduction of the chloro, ethoxy, and phenoxy groups is achieved through substitution reactions using suitable reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: NIP 502 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: The chloro, ethoxy, and phenoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazinone compounds.
Scientific Research Applications
Chemistry: NIP 502 serves as a valuable intermediate in the synthesis of other pyridazinone derivatives.
Biology: It has been used in biological studies to understand its effects on immune responses and inflammation.
Industry: The compound’s unique chemical structure makes it a potential candidate for developing new materials and chemical products.
Mechanism of Action
NIP 502 exerts its effects by inhibiting the production of superoxide anions by alveolar macrophages. This action reduces inflammation and bronchial hyperresponsiveness. The compound selectively targets the respiratory tract, making it effective in treating asthma. Its mechanism of action is similar to that of prednisolone but with a more selective effect on the respiratory system .
Comparison with Similar Compounds
Prednisolone: A corticosteroid with broad inhibitory effects on inflammation.
Aminophylline: A bronchodilator used to treat asthma and other respiratory conditions.
Comparison:
NIP 502 vs. Prednisolone: While both compounds exhibit anti-inflammatory properties, this compound is more selective for the respiratory tract, potentially reducing side effects associated with systemic corticosteroids.
This compound vs. Aminophylline: this compound has a different mechanism of action, focusing on inhibiting superoxide anion production, whereas aminophylline primarily acts as a bronchodilator.
This compound’s unique selectivity and mechanism of action make it a promising candidate for further research and development in treating respiratory diseases .
Properties
CAS No. |
108616-42-8 |
---|---|
Molecular Formula |
C14H16ClN3O3 |
Molecular Weight |
309.75 g/mol |
IUPAC Name |
5-chloro-4-[(3-ethoxy-4-methoxyphenyl)methylamino]-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H16ClN3O3/c1-3-21-12-6-9(4-5-11(12)20-2)7-16-10-8-17-18-14(19)13(10)15/h4-6,8H,3,7H2,1-2H3,(H2,16,18,19) |
InChI Key |
MLZKFBZEYADEIN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC2=C(C(=O)NN=C2)Cl)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=C(C(=O)NN=C2)Cl)OC |
108616-42-8 | |
Synonyms |
4-chloro-5-(3-ethoxy-4-methoxybenzylamino)-3-(2H)-pyridazinone NIP 502 NIP-502 |
Origin of Product |
United States |
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